molecular formula C15H15ClN6 B5619826 5-[1-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-4-methylpyrimidin-2-amine

5-[1-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-4-methylpyrimidin-2-amine

Cat. No. B5619826
M. Wt: 314.77 g/mol
InChI Key: JJTCKMZXQVXREX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors has been reported, involving solvent-free interactions and subsequent transformations under specific conditions (Y. Shtaitz et al., 2023). Another study discusses the synthesis and evaluation of 3,5-bis((5-bromo-6-methyl-2-t-aminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines, which involves initial condensation and nucleophilic displacement reactions (Tayebe Asghari et al., 2015).

Molecular Structure Analysis

Studies on related compounds reveal insights into their molecular structures. The crystal and molecular structures of similar compounds have been determined, showcasing conformational differences and features like hydrogen-bonding interactions (Luke R. Odell et al., 2007). Another study on the crystal structure and DFT studies of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine provides detailed insights into the molecular conformation and intermolecular interactions (S. Murugavel et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are diverse. For instance, the synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines involves interactions that lead to specific chemical transformations (Y. Shtaitz et al., 2023). Another study describes reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines, resulting in novel compounds (Hyunil Lee & K. Kim, 1993).

Physical Properties Analysis

The physical properties of such compounds are characterized by their crystalline structures and molecular interactions. Studies like the one by Odell et al. provide insights into the crystal structures, which are influenced by factors like hydrogen bonding and molecular conformation (Luke R. Odell et al., 2007).

Chemical Properties Analysis

The chemical properties of these compounds are complex and vary depending on their structural composition. For example, the study on the synthesis and evaluation of 3,5-bis((5-bromo-6-methyl-2-t-aminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines illustrates the chemical processes involved in their formation and the resultant properties (Tayebe Asghari et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicine or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

5-[2-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-4-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6/c1-9-13(7-18-15(17)19-9)14-20-10(2)21-22(14)8-11-3-5-12(16)6-4-11/h3-7H,8H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTCKMZXQVXREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NN2CC3=CC=C(C=C3)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-4-methylpyrimidin-2-amine

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